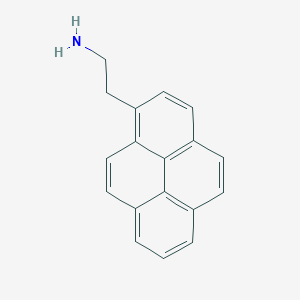![molecular formula C5H9NO4S B12560899 2-Pyrrolidinone, 4-[(methylsulfonyl)oxy]-, (4S)- CAS No. 157429-40-8](/img/structure/B12560899.png)
2-Pyrrolidinone, 4-[(methylsulfonyl)oxy]-, (4S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyrrolidinone, 4-[(methylsulfonyl)oxy]-, (4S)-: is a chemical compound with the molecular formula C5H9NO4S and a molecular weight of 179.19 g/mol It is a derivative of pyrrolidinone, a five-membered lactam, and features a methylsulfonyl group attached to the fourth carbon atom in the (4S) configuration
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyrrolidinone, 4-[(methylsulfonyl)oxy]-, (4S)- typically involves the functionalization of the pyrrolidinone ring. One common method is the reaction of 2-pyrrolidinone with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the regioselectivity and stereoselectivity of the product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 2-Pyrrolidinone, 4-[(methylsulfonyl)oxy]-, (4S)- can undergo various chemical reactions, including:
Substitution Reactions: The methylsulfonyl group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to remove the methylsulfonyl group, yielding the parent pyrrolidinone.
Oxidation Reactions: Oxidation can occur at the nitrogen atom or the carbon atoms of the pyrrolidinone ring.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Major Products Formed:
Substitution Reactions: Products include substituted pyrrolidinones with various functional groups.
Reduction Reactions: The major product is 2-pyrrolidinone.
Oxidation Reactions: Products include oxidized derivatives of pyrrolidinone.
Aplicaciones Científicas De Investigación
2-Pyrrolidinone, 4-[(methylsulfonyl)oxy]-, (4S)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the design of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Pyrrolidinone, 4-[(methylsulfonyl)oxy]-, (4S)- involves its interaction with specific molecular targets. The methylsulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Pyrrolidine: A parent compound with a similar ring structure but lacking the methylsulfonyl group.
Pyrrolidinone: The parent lactam structure without the methylsulfonyl substitution.
N-Methylpyrrolidinone: A derivative with a methyl group on the nitrogen atom.
Comparison: 2-Pyrrolidinone, 4-[(methylsulfonyl)oxy]-, (4S)- is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical reactivity and biological properties. This functional group allows for specific interactions and reactions that are not possible with the parent compounds. Additionally, the (4S) configuration adds stereochemical complexity, influencing the compound’s behavior in chiral environments.
Propiedades
Número CAS |
157429-40-8 |
|---|---|
Fórmula molecular |
C5H9NO4S |
Peso molecular |
179.20 g/mol |
Nombre IUPAC |
[(3S)-5-oxopyrrolidin-3-yl] methanesulfonate |
InChI |
InChI=1S/C5H9NO4S/c1-11(8,9)10-4-2-5(7)6-3-4/h4H,2-3H2,1H3,(H,6,7)/t4-/m0/s1 |
Clave InChI |
QHQGEIBEFDXFLX-BYPYZUCNSA-N |
SMILES isomérico |
CS(=O)(=O)O[C@H]1CC(=O)NC1 |
SMILES canónico |
CS(=O)(=O)OC1CC(=O)NC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


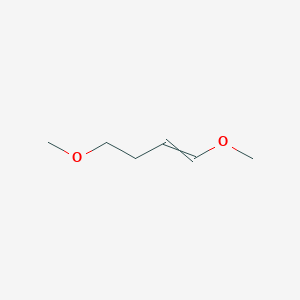
![Phosphinothioic acid, [1,2-ethanediylbis(iminomethylene)]bis[phenyl-](/img/structure/B12560820.png)
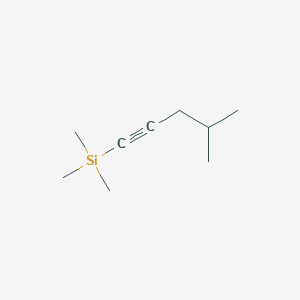
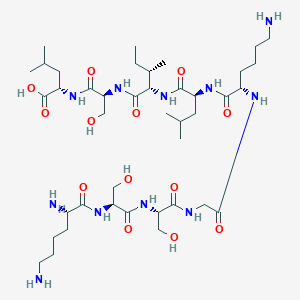
![3,4-Bis{[(2-ethylhexyl)oxy]carbonyl}benzene-1-sulfonic acid](/img/structure/B12560829.png)
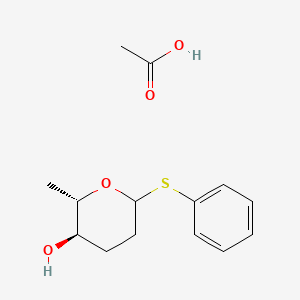
![2-Hydroxy-5-{(E)-[(4-nitrophenyl)methylidene]amino}benzoic acid](/img/structure/B12560838.png)
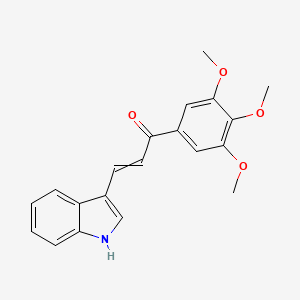
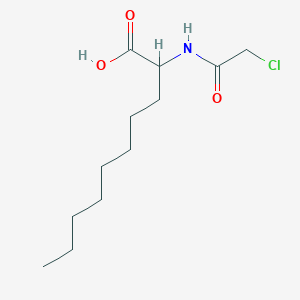
![1-[5-(3-Nitrophenyl)-3-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B12560847.png)
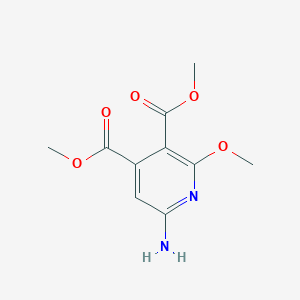
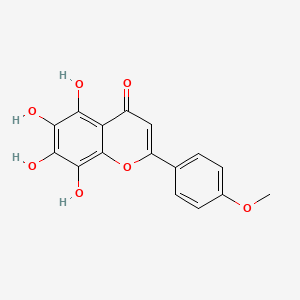
![N,N-Bis[2-(pyridin-2-yl)ethyl]benzamide](/img/structure/B12560880.png)
